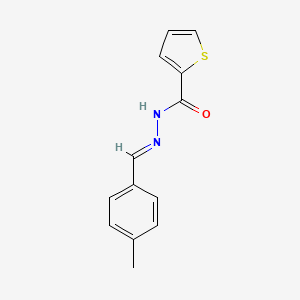

N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Description

Properties

Molecular Formula |

C13H12N2OS |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C13H12N2OS/c1-10-4-6-11(7-5-10)9-14-15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |

InChI Key |

GPBDMHOZKSIYPB-NTEUORMPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Methyl 2-Thiophenecarboxylate

Methyl 2-thiophenecarboxylate reacts with hydrazine hydrate in methanol under reflux (3–4 hours), yielding 2-thiophenecarbohydrazide with >90% efficiency. The reaction is driven by nucleophilic acyl substitution, forming the hydrazide and releasing methanol.

Conditions :

Alternative Route Using Thiophene-2-Carboxamide

Thiophene-2-carboxamide reacts with hydrazine in ethanol at 80°C for 6 hours, producing the hydrazide. This method avoids ester intermediates but requires longer reaction times.

Condensation Reaction to Form N'-(4-Methylbenzylidene)-2-Thiophenecarbohydrazide

The Schiff base is synthesized via acid-catalyzed condensation of 2-thiophenecarbohydrazide and 4-methylbenzaldehyde. Two primary protocols are documented:

Methanol-Acetic Acid Method

-

Dissolve 2-thiophenecarbohydrazide (1.51 g, 10 mmol) and 4-methylbenzaldehyde (1.32 g, 11 mmol) in 20 mL methanol.

-

Add 2–3 drops of glacial acetic acid as a catalyst.

-

Reflux at 65–70°C for 2–3 hours.

-

Cool the mixture; filter the precipitated product.

-

Wash with cold methanol and recrystallize from ethanol.

Key Data :

Ethanol-Hydrochloric Acid Method

-

Replace methanol with ethanol and acetic acid with 1–2 drops of concentrated HCl.

-

Reflux for 1.5–2 hours, achieving comparable yields (82–88%).

Reaction Mechanism and Optimization

Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming an imine (C=N) bond. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity.

Optimization Strategies

-

Catalyst : Acetic acid is preferred for milder conditions, while HCl accelerates reaction rates.

-

Solvent : Methanol and ethanol are ideal due to high solubility of reactants. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions.

-

Temperature : Reflux temperatures (65–80°C) balance reaction speed and product stability.

Characterization and Analytical Data

Spectroscopic Analysis

Elemental Analysis

Calculated for C₁₃H₁₂N₂OS :

Comparative Analysis of Methods

Challenges and Troubleshooting

-

Byproduct Formation : Excess aldehyde may lead to diimine byproducts. Use stoichiometric aldehyde and monitor via TLC.

-

Low Yield : Ensure anhydrous conditions; moisture hydrolyzes the imine bond.

-

Purification : Recrystallization from ethanol removes unreacted hydrazide and aldehyde.

Applications and Derivatives

The compound serves as a ligand for transition metal complexes (e.g., Co, Cu) with enhanced antimicrobial activity. Modifications at the aldehyde or hydrazide moiety yield derivatives with tailored properties .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to its precursor amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring or the benzylidene group.

Reduction: The original amines, 4-methylbenzaldehyde, and 2-thiophenecarbohydrazide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with transition metals. These complexes have been studied for their catalytic properties and potential use in organic synthesis.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

Medicine: Research has shown that Schiff bases, including N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide, possess anti-inflammatory and anticancer properties. They are being investigated for their potential use in drug development.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anticancer properties are believed to result from the compound’s ability to induce apoptosis in cancer cells by interacting with cellular DNA and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the aromatic rings, heterocyclic cores, and additional functional groups. These variations influence physicochemical properties and biological activities:

- Conversely, electron-donating groups (e.g., 4-methyl in the target compound) improve lipophilicity and membrane permeability.

- Steric Effects : Bulky substituents like the pentadecyl chain in reduce solubility but may enhance binding to hydrophobic enzyme pockets.

Spectral Characterization

- IR Spectroscopy :

- NMR Spectroscopy :

Physicochemical Properties

Biological Activity

N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This hydrazone derivative is synthesized from 2-thiophenecarbohydrazide and 4-methylbenzaldehyde, leading to a structure that may exhibit various pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 220.30 g/mol

The compound features a thiophene ring, which is known for its electron-rich properties, and a hydrazone linkage that may contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of these pathogens at relatively low concentrations, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies involving animal models have reported a reduction in inflammatory markers and symptoms associated with conditions like arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. In assays measuring free radical scavenging activity, this compound demonstrated effective radical scavenging capabilities, contributing to its potential therapeutic applications in neurodegenerative diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows selectivity, sparing normal cells at lower concentrations. This selectivity is advantageous for developing targeted cancer therapies.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound had an MIC value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Anti-inflammatory Mechanisms

In an experimental model of arthritis, researchers found that administration of this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Study 3: Antioxidant Properties

A study focusing on oxidative stress reported that this compound exhibited a dose-dependent increase in antioxidant enzyme activity (e.g., superoxide dismutase and catalase) in liver tissues of treated rats .

Q & A

Q. What are the standard synthetic protocols for N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 2-thiophenecarbohydrazide with 4-methylbenzaldehyde under reflux in polar solvents (e.g., ethanol or methanol) for 4–6 hours . Acid catalysts like acetic acid may enhance hydrazone formation by promoting imine linkage . Yield optimization requires careful control of stoichiometry (1:1 molar ratio of reactants) and solvent purity. Crystallization from ethanol often yields pure product (>90% purity) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR spectroscopy (¹H/¹³C): Confirms hydrazone formation via disappearance of aldehyde proton (~10 ppm) and appearance of imine proton (δ 8.3–8.5 ppm) .

- X-ray crystallography : Resolves molecular geometry (e.g., E-configuration of the imine bond) and intermolecular interactions (e.g., N–H···O hydrogen bonding) . SHELX programs (SHELXL/SHELXD) are widely used for refinement, achieving R-factors <0.05 for high-resolution datasets .

- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N–H stretches (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar hydrazones?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability (e.g., cell line specificity) or substituent effects. For example:

- Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity by increasing electrophilicity .

- Comparative studies using standardized protocols (e.g., MIC assays against S. aureus ATCC 25923) and structure-activity relationship (SAR) analysis are critical . Molecular docking can predict binding affinities to targets like M. tuberculosis enoyl-ACP reductase .

Q. What strategies optimize the compound’s solubility and stability for in vitro pharmacological studies?

- Co-solvent systems : Use DMSO:water (≤5% DMSO) to maintain solubility without cytotoxicity .

- pH adjustment : Stability improves in neutral buffers (pH 7.4), as acidic/basic conditions hydrolyze the hydrazone bond .

- Derivatization : Introducing hydrophilic groups (e.g., –OH, –SO₃H) via substitution reactions enhances aqueous solubility .

Q. How does the compound interact with metal ions, and what implications does this have for catalytic or therapeutic applications?

The hydrazone’s N and S atoms act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential antioxidant or antimicrobial properties . For example:

- Copper complexes exhibit enhanced DNA cleavage activity due to redox-active metal centers .

- Stability constants (log K) determined via potentiometric titration guide the design of metal-based therapeutics .

Methodological Challenges and Solutions

Q. What experimental designs mitigate challenges in crystallizing this compound?

- Slow evaporation : Use ethanol/water (9:1 v/v) at 4°C to promote single-crystal growth .

- Seeding : Introduce microcrystals from prior batches to overcome nucleation barriers.

- Cryoprotection : For low-temperature data collection (e.g., 100 K), flash-cool crystals in Paratone-N oil to prevent ice formation .

Q. How can computational chemistry complement experimental studies of this compound?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

- Molecular dynamics : Simulate solvation effects and protein-ligand binding kinetics .

- QSAR models : Correlate substituent effects (e.g., –CH₃ vs. –Cl) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.